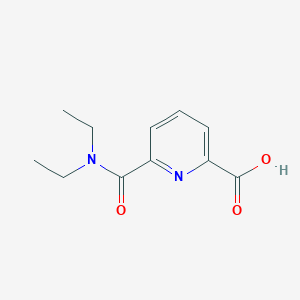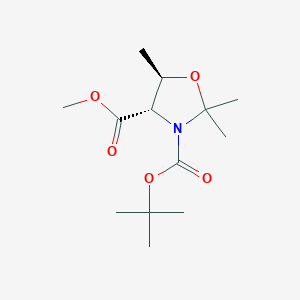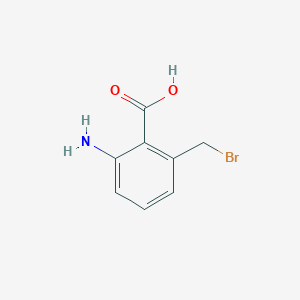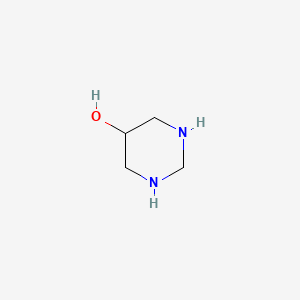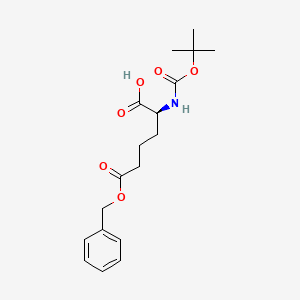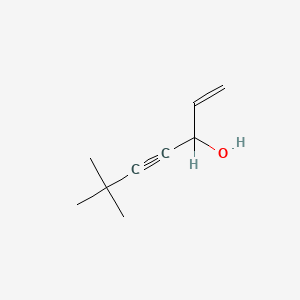
2,4-Dichloro-3,6-dimethylpyridine
Overview
Description
2,4-Dichloro-3,6-dimethylpyridine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by a pyridine ring, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. The pyridine ring in these derivatives is substituted with various functional groups that can significantly alter their chemical and physical properties, as well as their reactivity and stability.
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which are related to 2,4-dichloro-3,6-dimethylpyridine, includes a low-temperature aryl bromide-to-alcohol conversion as a key step . Another synthesis approach for a dimethylpyridine derivative involves a two-stage process via a pyrylium salt intermediate . These methods highlight the versatility in synthetic approaches for creating substituted pyridines, which can be tailored to introduce specific substituents and achieve desired properties.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is influenced by the substituents on the pyridine ring. For example, the crystal structure of a hydrogen-bonded adduct of a dimethylpyridine derivative shows short OHN intermolecular hydrogen bridges, indicating strong hydrogen bonding . In another case, the crystal structure of nickel complexes with dimethylpyridine ligands reveals a planar arrangement of the nickel, chloride, and nitrogen donor atoms, with the plane of the substituted pyridine ring being almost normal to the NiCl2N2 plane . These structural details are crucial for understanding the reactivity and interaction of these compounds with other molecules.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can vary widely. Some pyridine derivatives, such as those studied for their antioxidant properties, show stability to air oxidation, while others decompose upon extended exposure to the atmosphere . Additionally, triazido-dichloropyridine derivatives can undergo regioselective cycloaddition reactions, adding molecules to specific azide groups on the pyridine ring . These reactions are important for the synthesis of more complex molecules and for understanding the reactivity patterns of substituted pyridines.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the basicity of pyridinols can approach physiological pH with increasing electron density in the ring . The crystal structure of a dihydropyridine derivative shows a boat conformation of the dihydropyridine ring, which can affect its reactivity and interaction with other molecules . The presence of substituents can also influence the compound's solubility, melting point, and other physical properties, which are important for practical applications.
Scientific Research Applications
Regioselective Catalysis
2,4-Dichloro-3,6-dimethylpyridine is used in regioselective synthesis, as demonstrated by Ruggeri et al. (2008). Their research highlights the controlled addition of mesitol to 2,4-dichloro-3,6-dimethylpyridine by selecting appropriate catalysts and solvents. This process is significant in organic chemistry for creating specific molecular structures with high precision (Ruggeri et al., 2008).
Molecular Structure Analysis
Majerz et al. (1994) focused on the structural and IR spectrum analysis of hydrogen-bonded adducts involving dichloro-nitrophenol and dimethylpyridine derivatives. Such studies are crucial for understanding molecular interactions and designing new compounds with desired properties (Majerz et al., 1994).
Ion Mobility Spectrometry
Eiceman, Nazarov, and Stone (2003) studied the ion mobility spectra of compounds including 2,4-dimethylpyridine. This research contributes to the field of analytical chemistry, particularly in the development of methods for detecting and analyzing chemical compounds (Eiceman et al., 2003).
Polymerization Processes
In polymer chemistry, Higashimura et al. (1989) demonstrated the use of 2,6-dimethylpyridine in the living cationic polymerization of vinyl monomers. This research is significant for developing new polymer materials with controlled properties (Higashimura et al., 1989).
Preparation of Heterocyclic N-Oxide
Zhong, Guo, and Song (2004) explored an efficient method for preparing heterocyclic N-oxide using various pyridines, including 2,4-dimethylpyridine. This method is valuable in organic synthesis, particularly in creating compounds with specific oxidation states (Zhong et al., 2004).
Microwave-Assisted Synthesis
Guo-Fu Zhang et al. (2010) utilized microwave irradiation for synthesizing pyridine dicarboxylic acid from 2,6-dimethylpyridine. This innovative approach highlights the potential of microwave technology in enhancing chemical synthesis efficiency (Guo-Fu Zhang et al., 2010).
Hydrogen Bonding Studies
Dega-Szafran et al. (1996) researched the hydrogen bonding in complexes of dichloro-nitrophenol withdimethylpyridine derivatives. This study is pivotal for understanding the hydrogen bonding mechanism in molecular complexes, which has implications for designing drugs and materials with specific intermolecular interactions (Dega-Szafran et al., 1996).
Reaction Dynamics and Molecular Rearrangements
Anderson and Johnson (1966) investigated the base-catalysed reactions of dimethyl dichloropyridine derivatives, focusing on the rearrangement reactions. Understanding these reaction dynamics is crucial in synthetic chemistry for creating and manipulating complex organic molecules (Anderson & Johnson, 1966).
Spectrometric Applications
Pugh (2006) studied the structural properties of dihalo-dimethylpyridines, including 2,6-dibromo-3,5-dimethylpyridine. Such research aids in the development of spectrometric methods for analyzing and characterizing small organic molecules (Pugh, 2006).
Bioactive Compound Synthesis
Marquez et al. (2015) conducted a theoretical study on cyanopyridine derivatives, including dimethylpyridine compounds, focusing on their potential as antimicrobial and anticancer agents. This research is significant for the development of new therapeutic drugs (Marquez et al., 2015).
Zeolite Surface Characterization
Corma, Rodellas, and Fornés (1984) used dimethylpyridine for characterizing acid surfaces on various zeolites. This research provides insights into surface chemistry and is relevant for catalysis and material science (Corma et al., 1984).
Biodegradation Studies
Khasaeva, Parshikov, and Zaraisky (2020) explored the biodegradation of dimethylpyridine by bacteria, highlighting its relevance in environmental chemistry, particularly in the treatment of industrial waste containing pyridine derivatives (Khasaeva et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-3,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-3-6(8)5(2)7(9)10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUQXFNMLHUBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454598 | |
| Record name | 2,4-Dichloro-3,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3,6-dimethylpyridine | |
CAS RN |
83791-90-6 | |
| Record name | 2,4-Dichloro-3,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

